molecular formula C23H19NO4 B2588255 N-Fmoc-N-phenyl-glycine CAS No. 909114-68-7

N-Fmoc-N-phenyl-glycine

Cat. No.: B2588255
CAS No.: 909114-68-7
M. Wt: 373.408
InChI Key: KLYCHCROKLFIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Fmoc-N-phenyl-glycine is a compound widely used in organic synthesis, particularly in the field of peptide synthesis. The term “Fmoc” stands for fluorenylmethyloxycarbonyl, a protecting group used to shield amine groups during chemical reactions. This compound is essential for creating peptides and other complex molecules due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Fmoc-N-phenyl-glycine can be synthesized through several methods. One common approach involves the reaction of glycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction typically occurs in an aqueous dioxane solution . Another method involves using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

In industrial settings, the production of this compound often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the growing peptide chain to a solid support and sequentially adding protected amino acids .

Mechanism of Action

The mechanism of action of N-Fmoc-N-phenyl-glycine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group is introduced to the amine group of glycine, protecting it from unwanted reactions during the synthesis process. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine group for further reactions . This selective protection and deprotection mechanism allows for the precise construction of complex peptide sequences .

Comparison with Similar Compounds

N-Fmoc-N-phenyl-glycine can be compared to other protecting groups used in peptide synthesis:

Similar Compounds

  • N-Boc-N-phenyl-glycine
  • N-Cbz-N-phenyl-glycine
  • N-Alloc-N-phenyl-glycine

This compound is unique due to its base-labile nature, allowing for selective deprotection without affecting other protecting groups that are stable under basic conditions .

Properties

IUPAC Name

2-[N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c25-22(26)14-24(16-8-2-1-3-9-16)23(27)28-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21H,14-15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYCHCROKLFIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909114-68-7
Record name 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(phenyl)amino)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.